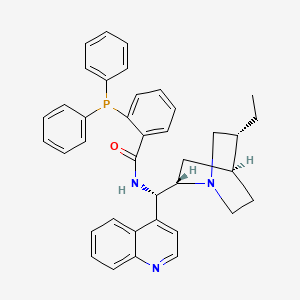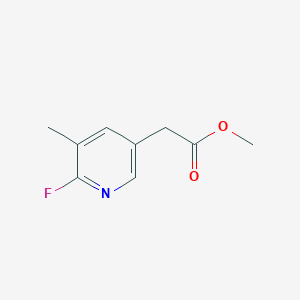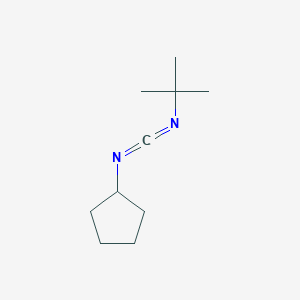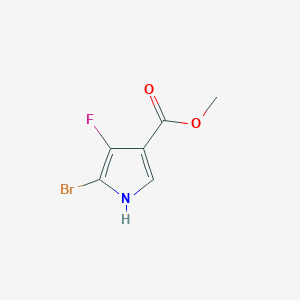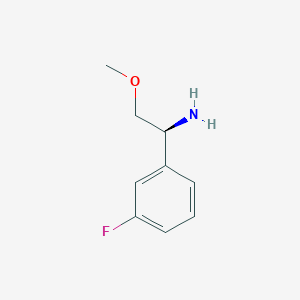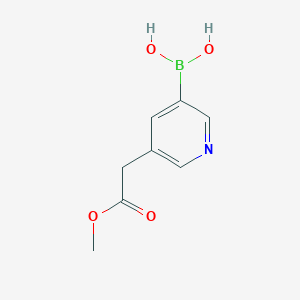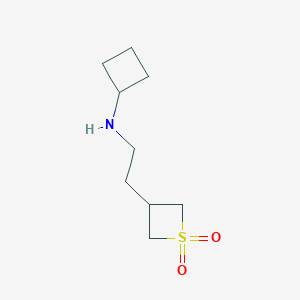
3-(2-(Cyclobutylamino)ethyl)thietane 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-(Cyclobutylamino)ethyl)thietane 1,1-dioxide is a sulfur-containing heterocyclic compound It features a thietane ring, which is a four-membered ring with one sulfur atom, and a cyclobutylamino group attached to an ethyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Cyclobutylamino)ethyl)thietane 1,1-dioxide typically involves the reaction of a thietane precursor with a cyclobutylamine derivative. One common method includes the nucleophilic substitution reaction where a thietane-1,1-dioxide is reacted with a suitable amine under controlled conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be tailored to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-(Cyclobutylamino)ethyl)thietane 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be further oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thietane derivatives with lower oxidation states.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Various alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thietane derivatives, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
3-(2-(Cyclobutylamino)ethyl)thietane 1,1-dioxide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential antidepressant activity, showing promising results in preclinical tests.
Materials Science: The unique structural properties of the thietane ring make it a candidate for the development of new materials with specific electronic or mechanical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex sulfur-containing compounds, which are valuable in various chemical industries.
Wirkmechanismus
The mechanism by which 3-(2-(Cyclobutylamino)ethyl)thietane 1,1-dioxide exerts its effects, particularly in medicinal applications, involves interaction with specific molecular targets in the brain. It is believed to modulate neurotransmitter levels, thereby exerting antidepressant effects. The exact pathways and molecular targets are still under investigation, but it is thought to influence serotonin and norepinephrine levels .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Phenylsulfanyl)thietane 1,1-dioxide: Another thietane derivative with similar structural properties but different substituents.
3-Cyanothiete 1,1-dioxide: A thietane derivative with a nitrile group, known for its reactivity in cycloaddition reactions.
Uniqueness
3-(2-(Cyclobutylamino)ethyl)thietane 1,1-dioxide is unique due to the presence of the cyclobutylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications in medicinal chemistry and materials science, where its analogs may not be as effective .
Eigenschaften
Molekularformel |
C9H17NO2S |
|---|---|
Molekulargewicht |
203.30 g/mol |
IUPAC-Name |
N-[2-(1,1-dioxothietan-3-yl)ethyl]cyclobutanamine |
InChI |
InChI=1S/C9H17NO2S/c11-13(12)6-8(7-13)4-5-10-9-2-1-3-9/h8-10H,1-7H2 |
InChI-Schlüssel |
WYRNARJHGBWBFE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)NCCC2CS(=O)(=O)C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


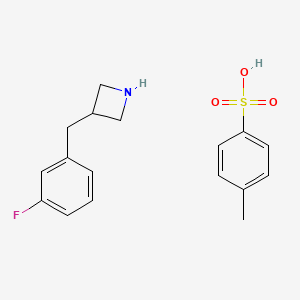
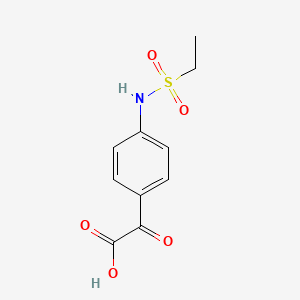
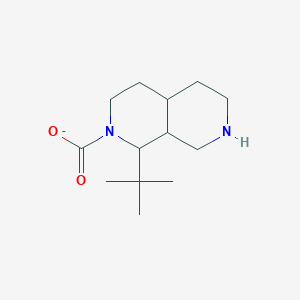

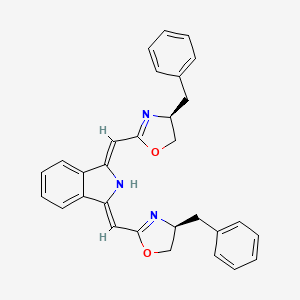

![(5-Phenyl-5H-benzo[b]carbazol-1-yl)boronic acid](/img/structure/B12952896.png)

